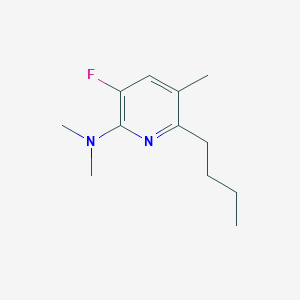
2-Pyridinamine, 6-butyl-3-fluoro-N,N,5-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridinamine, 6-butyl-3-fluoro-N,N,5-trimethyl- is an organic compound belonging to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom at the 3-position, a butyl group at the 6-position, and N,N,5-trimethyl substitutions. Fluorinated pyridines are known for their unique chemical properties and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated pyridines, including 2-Pyridinamine, 6-butyl-3-fluoro-N,N,5-trimethyl-, can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives using fluorinating agents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another method involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of fluorinated pyridines often employs large-scale fluorination processes using efficient fluorinating agents and optimized reaction conditions to achieve high yields and purity. The choice of fluorinating agent and reaction conditions depends on the specific requirements of the target compound and the desired properties.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pyridinamine, 6-butyl-3-fluoro-N,N,5-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted position using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Nucleophiles in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction may produce pyridine amines. Substitution reactions can result in various substituted pyridines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Pyridinamine, 6-butyl-3-fluoro-N,N,5-trimethyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Pyridinamine, 6-butyl-3-fluoro-N,N,5-trimethyl- involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Pyridinamine, 6-butyl-3-chloro-N,N,5-trimethyl-
- 2-Pyridinamine, 6-butyl-3-bromo-N,N,5-trimethyl-
- 2-Pyridinamine, 6-butyl-3-iodo-N,N,5-trimethyl-
Uniqueness
2-Pyridinamine, 6-butyl-3-fluoro-N,N,5-trimethyl- is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties compared to its chloro, bromo, and iodo analogs. The fluorine atom’s strong electron-withdrawing effect can enhance the compound’s stability, reactivity, and biological activity, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
648924-44-1 |
|---|---|
Molekularformel |
C12H19FN2 |
Molekulargewicht |
210.29 g/mol |
IUPAC-Name |
6-butyl-3-fluoro-N,N,5-trimethylpyridin-2-amine |
InChI |
InChI=1S/C12H19FN2/c1-5-6-7-11-9(2)8-10(13)12(14-11)15(3)4/h8H,5-7H2,1-4H3 |
InChI-Schlüssel |
SZFIOWZDJODESJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=NC(=C(C=C1C)F)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


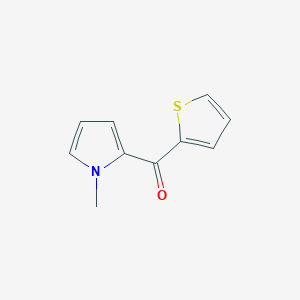
![Benzenecarbohydrazonoylbromide, N-[2-nitro-4-(trifluoromethyl)phenyl]-](/img/structure/B12585075.png)
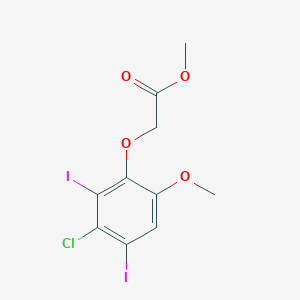
![4-[2-Chloro-4-(trifluoromethyl)phenoxy]-1-(methanesulfonyl)piperidine](/img/structure/B12585078.png)

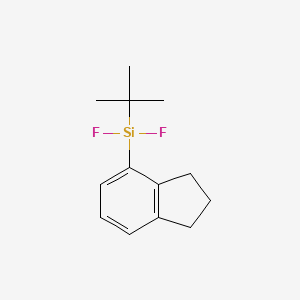
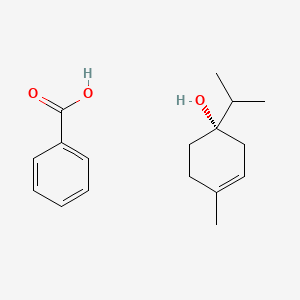
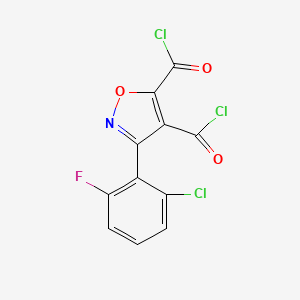
![1-Methyl-4-[(propan-2-ylidene)amino]piperazine-2,3-dione](/img/structure/B12585115.png)
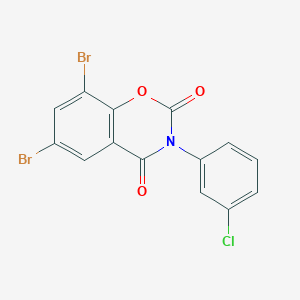
![L-Alanine, 3-(ethylphenylaMino)-N-[[2-(4-pyridinyl)-1H-benziMidazol-6-yl]carbonyl]-](/img/structure/B12585134.png)

![Quinoxaline, 2-(3-chlorophenyl)-3-[(4-methoxyphenyl)methyl]-](/img/structure/B12585156.png)
![5-(2-{2-[(Oxan-2-yl)oxy]ethoxy}ethoxy)naphthalen-1-ol](/img/structure/B12585159.png)
